
CAY10650
Übersicht
Beschreibung
CAY10650 is a highly potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), with an inhibitory concentration (IC50) value of 12 nanomolar . Cytosolic phospholipase A2 alpha specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Wirkmechanismus
Target of Action
The primary target of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid is cytosolic phospholipase A2α (cPLA2α) . cPLA2α specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This enzyme plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process .
Mode of Action
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid acts as a highly potent inhibitor of cPLA2α . It suppresses the formation of lipid droplets and the secretion of Prostaglandin E2 (PGE2) . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells .
Biochemical Pathways
By inhibiting cPLA2α, 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation . By suppressing the activity of cPLA2α, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf and dmso .
Result of Action
The molecular and cellular effects of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid’s action include the inhibition of cPLA2α and the suppression of lipid droplets formation and PGE2 secretion . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells . These actions result in strong anti-inflammatory effects .
Action Environment
It is known that the compound demonstrates strong anti-inflammatory effects when applied topically at a dose of 01 mg/ear in a mouse model of acute irritant contact dermatitis .
Biochemische Analyse
Biochemical Properties
CAY10650 interacts with the enzyme cPLA2α, which specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This interaction plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a cPLA2α inhibitor. By inhibiting cPLA2α, this compound can suppress the formation of lipid droplets and the secretion of PGE2 . These effects can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cPLA2α and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, particularly those related to inflammation and lipid metabolism .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its interaction with cPLA2α
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für CAY10650 sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung von Indolderivaten und anschließende Modifikationen der funktionellen Gruppen umfassen . Industrielle Produktionsverfahren umfassen in der Regel mehrstufige organische Synthesen, Reinigung und Charakterisierung, um eine hohe Reinheit und Potenz zu gewährleisten .
Analyse Chemischer Reaktionen
CAY10650 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit Phospholipase-Enzymen liegt. Die Verbindung ist bekannt dafür, die Bildung von Lipidtröpfchen und die Sekretion von Prostaglandin E2 (PGE2) in Neutrophilen zu hemmen . Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Phosphatpufferlösung (PBS) bei bestimmten pH-Werten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die gehemmten Formen der Zielenzyme und reduzierte Spiegel von Entzündungsmediatoren .
Wissenschaftliche Forschungsanwendungen
Inflammation Studies
CAY10650 has been extensively utilized in research focused on inflammation, particularly in models of keratitis and other ocular conditions.
- Case Study : In a study involving Chinese hamsters infected with Acanthamoeba castellanii-laden contact lenses, treatment with this compound significantly reduced the severity of keratitis compared to control groups. Histopathological examinations revealed minimal inflammation and normal corneal epithelium in treated animals .
Study | Model | Dosage | Outcome |
---|---|---|---|
Keratitis Model | Chinese Hamsters | Topical application of 50 μg/5 μl | Reduced inflammation and keratitis severity |
Neuroprotection
Recent studies have highlighted the neuroprotective effects of this compound in models of intracerebral hemorrhage (ICH).
- Case Study : In a rat model of ICH, administration of this compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in improved outcomes related to lipid droplet formation and inflammation . This suggests that this compound may serve as a therapeutic agent for conditions involving neuroinflammation.
Study | Model | Dosage | Outcome |
---|---|---|---|
Intracerebral Hemorrhage Model | Rats | 10 mg/kg daily | Reduced lipid droplet formation |
Cellular Mechanisms
This compound has been employed to elucidate cellular mechanisms involving phospholipase A2 activity.
- Case Study : In experiments assessing ferroptosis, this compound treatment led to a reduction in lipid reactive oxygen species (ROS) levels and cell death under mechanical confinement conditions, indicating its role in modulating cell death pathways .
Study | Model | Dosage | Outcome |
---|---|---|---|
Ferroptosis Induction | Cell Culture | Concentration not specified | Reduced lipid ROS and cell death |
Monocyte Chemotaxis
The role of this compound in monocyte chemotaxis has also been explored.
- Case Study : Research demonstrated that this compound did not affect monocyte migration towards specific chemotactic signals, indicating its selective inhibition properties . This finding is crucial for understanding immune responses and potential therapeutic applications.
Study | Model | Outcome |
---|---|---|
Monocyte Chemotaxis Study | Human Monocytes | No effect on migration towards hrANXA1 |
Summary Table of Applications
The following table summarizes the key applications and findings related to this compound:
Application Area | Model Type | Key Findings |
---|---|---|
Inflammation | Ocular (Keratitis) | Reduced severity and inflammation |
Neuroprotection | Intracerebral Hemorrhage (Rats) | Improved outcomes related to lipid metabolism |
Cellular Mechanisms | Ferroptosis (Cell Culture) | Reduced lipid ROS levels and cell death |
Immune Response | Monocyte Chemotaxis | No effect on migration towards specific signals |
Vergleich Mit ähnlichen Verbindungen
CAY10650 ist einzigartig in seiner hohen Potenz als cPLA2α-Inhibitor mit einem IC50-Wert von 12 Nanomolar . Zu ähnlichen Verbindungen gehören:
Halopemide: Ein potenter Inhibitor der Phospholipase D, der auch in der psychotropen Forschung verwendet wird.
This compound zeichnet sich durch seine spezifische Hemmung von cPLA2α und seine starken entzündungshemmenden Wirkungen bei topischer Anwendung aus .
Biologische Aktivität
CAY10650 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2α), a critical enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for various bioactive lipid mediators. This compound has been studied for its potential therapeutic applications in inflammatory diseases and other pathological conditions. Below is an overview of its biological activity, supported by case studies and research findings.
This compound exhibits potent inhibition of cPLA2α with an IC50 value of approximately 12 nM, indicating its high efficacy in blocking the enzyme's activity . By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins and leukotrienes. This mechanism underlies its potential application in treating inflammatory conditions.
In Vitro Studies
In vitro experiments have demonstrated that this compound does not significantly affect monocyte chemotaxis towards human recombinant annexin A1 (hrANXA1), suggesting that its inhibitory effects are selective and context-dependent . For example, while other inhibitors like bromoenol lactone affected monocyte migration, this compound did not alter the chemotactic response to hrANXA1, indicating a specific role for iPLA2 rather than cPLA2 in this pathway.
In Vivo Studies
This compound has been utilized in various animal models to assess its biological effects:
- Zymosan-Induced Peritonitis : In studies involving zymosan-induced peritonitis, this compound was administered at a dose of 10 mg/kg. Results indicated a significant reduction in inflammatory mediator levels, demonstrating its anti-inflammatory properties .
- Intracerebral Hemorrhage (ICH) : In a model of ICH, administration of this compound resulted in decreased lipid droplet formation associated with inflammation. This suggests that this compound may mitigate secondary brain injury through its effects on lipid metabolism and inflammation .
Case Studies
Case studies have illustrated the efficacy of this compound in specific pathological contexts:
- Case Study 1 : In a murine model of polymicrobial sepsis, this compound was shown to improve survival rates and reduce systemic inflammation markers when administered post-surgery. The study highlighted its potential as a therapeutic agent in sepsis management .
- Case Study 2 : Another investigation focused on the effects of this compound on macrophage activation and CD8+ T cell responses in ApoC3TG mice. The results revealed enhanced antitumor activity mediated by macrophage activation when treated with this compound, suggesting its role in modulating immune responses .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10650?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.